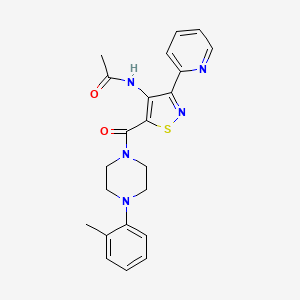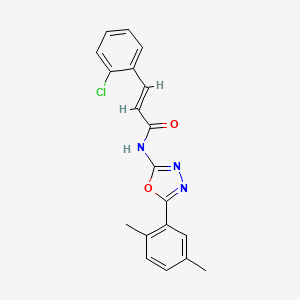
3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound. This compound is part of the quinazoline family, which is known for its diverse range of biological activities. The structure of the compound includes a quinazoline ring system, an oxadiazole ring, and a phenyl group, which contribute to its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The synthesis of 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be approached through a multi-step synthetic pathway
Reaction Conditions: : Typical reaction conditions for these steps might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired reactions. For example, the formation of the oxadiazole ring might require a cyclization reaction involving hydrazine and an appropriate ester under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic routes to improve yield and purity. This could include the use of high-throughput synthesis techniques and automated reactors to control reaction conditions more precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the butyl group or the phenyl group, potentially leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: : Reduction reactions might target the quinazoline ring or the oxadiazole ring, leading to the formation of partially reduced intermediates.
Substitution: : The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride might be employed.
Substitution: : Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Possible oxidation products include hydroxylated or carbonylated derivatives.
Reduction: : Reduced intermediates could include partially saturated ring systems.
Substitution: : Substituted derivatives might include halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is of interest for its potential use in organic synthesis as a building block for more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.
Biology
In biological research, the compound's structure suggests potential interactions with biological targets such as enzymes or receptors. It may be investigated for its potential to inhibit or modulate the activity of specific proteins.
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate
Industry
In industrial applications, the compound could be used as a precursor for the synthesis of specialty chemicals or advanced materials. Its unique combination of functional groups might enable its use in the production of polymers or other high-performance materials.
Wirkmechanismus
The mechanism of action for 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. For instance, it might inhibit enzyme activity by binding to the active site or allosteric site, leading to a reduction in catalytic activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: can be compared with other quinazoline derivatives, such as 1-(3-ethoxyphenyl)-3-butylquinazoline-2,4(1H,3H)-dione or 3-butyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione .
These similar compounds might share certain structural features but differ in their specific substitutions, leading to variations in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This specific arrangement of groups might enable unique interactions with biological targets or offer advantages in synthetic applications.
Eigenschaften
IUPAC Name |
3-butyl-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-3-5-13-26-22(28)18-11-6-7-12-19(18)27(23(26)29)15-20-24-21(25-31-20)16-9-8-10-17(14-16)30-4-2/h6-12,14H,3-5,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBEWJNRDTXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2380108.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)
![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)







![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride](/img/structure/B2380125.png)
